molecular formula C10H16ClN3O2 B2526926 Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride CAS No. 1422344-22-6

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride

Cat. No.: B2526926
CAS No.: 1422344-22-6
M. Wt: 245.71
InChI Key: NXPWQODPJRCBMM-UHFFFAOYSA-N
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Description

This compound belongs to the class of other aromatic heterocyclic compounds . It has a molecular weight of 137.18 and a molecular formula of C7H11N3 .


Molecular Structure Analysis

The InChI code for a similar compound, tert-butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate, is 1S/C13H21N3O3/c1-13(2,3)19-12(18)15-5-10(8-17)6-16-9-14-4-11(16)7-15/h4,9-10,17H,5-8H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 137.18 and a molecular formula of C7H11N3 . More detailed physical and chemical properties such as density, boiling point, and melting point were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is a component in the synthesis of various heterocyclic compounds. For instance, it has been used in the convenient synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, demonstrating a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which are further treated with amines resulting in oxirane ring-opening and direct cyclization (Dzedulionytė et al., 2022).
  • It is also involved in the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine, contributing to the synthesis of a new family of azaheterocycle-fused [1,3]diazepines (Masurier et al., 2012).
  • A study showcased the reactivity of ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds, leading to the formation of a seven-membered ring and subsequent cyclization to pyrrolo[4,3-b][1,4]diazepines, demonstrating the compound's utility in complex chemical transformations (Joséalves et al., 2000).

Biological Evaluation and Potential Applications

  • This compound is part of the structure of HIE-124, a new generation of ultra-short acting hypnotics. HIE-124 has shown potent in vivo activity with a rapid onset and short duration of action, potentially useful as a preanesthetic medication, anesthesia inducer, and in conjunction with thiopental sodium for maintaining anesthesia for longer durations (El-Subbagh et al., 2008).
  • The compound is also involved in the synthesis of antibacterial and antifungal agents, such as a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which have shown significant antimicrobial activity, indicating its potential in developing new antimicrobial medications (Demchenko et al., 2021).

Properties

IUPAC Name

ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-8-6-11-4-3-5-13(8)7-12-9;/h7,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPWQODPJRCBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCCN2C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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